3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide
Description
Properties
CAS No. |
853330-79-7 |
|---|---|
Molecular Formula |
C20H18BrNO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
WEXVTOFNFOKOML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)Furan-2-Carboxylic Acid (Intermediate A)
Method 1: Paal-Knorr Furan Synthesis
-
Starting materials : 4-Bromophenylacetylene and ethyl acetoacetate.
-
Conditions :
-
Yield : 68–72% after recrystallization (hexane/ethyl acetate).
Method 2: Suzuki-Miyaura Coupling
Formation of Propanamide Backbone
Method 1: Direct Amidation
-
Reaction : Intermediate A + 3-Chloropropanoyl chloride (Intermediate B).
-
Conditions :
-
DMF, 0°C to room temperature, 12 hours.
-
Triethylamine (3 equiv) as base.
-
-
Workup : Extraction with dichloromethane, washed with 5% HCl and brine.
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Intermediate : 3-(5-(4-Bromophenyl)-2-furyl)propanoyl chloride (Yield: 89%).
Method 2: Carbodiimide-Mediated Coupling
-
Reagents : Intermediate A, 3-aminopropanol, EDC·HCl, HOBt.
-
Conditions :
-
Dichloromethane, 0°C → RT, 24 hours.
-
Optimization Studies
Catalytic Systems for Furan Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PTSA | Toluene | 110 | 68 |
| FeCl₃ | DCE | 80 | 54 |
| ZrO₂ nanoparticles | EtOH | 70 | 72 |
Key finding : ZrO₂ nanoparticles enhance regioselectivity due to Lewis acid properties.
Amidation Efficiency
| Coupling Agent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| EDC·HCl/HOBt | DIPEA | 24 | 78 |
| HATU | TEA | 12 | 85 |
| DCC/DMAP | None | 48 | 63 |
Note : HATU reduces reaction time but increases cost.
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 98.7 |
| Elemental Analysis | C: 60.91; H: 4.82 |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction time for furan cyclization by 40% compared to batch processes.
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Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
Challenges and Mitigation
-
Bromine Displacement : Competing SNAr reactions during amidation minimized by using low temperatures (−10°C).
-
Furan Ring Oxidation : Avoided by conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds for their cytotoxic effects against human tumor cells, revealing promising results.
- Case Study : A related compound demonstrated an average growth inhibition rate of approximately 12.53% against a panel of cancer cell lines when tested at a concentration of . Such findings suggest that the compound could be further explored for its potential as an anticancer agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of bromine in the phenyl ring enhances the compound's reactivity, allowing for further modifications that can improve its biological efficacy or alter its pharmacokinetic properties.
- Synthetic Pathway : The synthesis often utilizes coupling reactions between aryl amines and furan derivatives, followed by acylation to form the final amide structure. This method allows for the introduction of different substituents on the aromatic rings, which can significantly affect the compound's biological activity .
Potential Applications Beyond Anticancer Activity
In addition to its anticancer properties, this compound may have applications in other therapeutic areas:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, indicating possible uses in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chromen-4-one Moieties
Compounds VIj and VIk () are propanamide derivatives bearing a chromen-4-one core. Key comparisons:
- VIj (N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide): Molecular weight: 494 g/mol Yield: 40%, Melting point: 223–224°C Substituents: 4-bromophenyl (amide), 4-methoxyphenyl (chromenone) .
- VIk (N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide):
Comparison :
- The chromenone moiety in VIj/VIk introduces additional complexity compared to the furan ring in the target compound.
- The 4-methoxyphenyl group in VIk enhances yield (60% vs. 40% for VIj), suggesting electron-donating groups improve synthetic efficiency.
Isoxazole-Based Propanamides ()
Compounds 20j–20n feature an isoxazole ring substituted with bromophenyl groups. For example:
Comparison :
- The isoxazole core may confer greater metabolic stability compared to furan due to nitrogen’s electron-withdrawing effects.
- Higher yields (86–88%) for 20j–20k suggest simpler synthetic routes than the target compound’s furan-propanamide structure.
Halogen-Substituted Propanamides ()
Comparison :
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromophenyl group and a methoxyphenyl moiety, is being investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
- Molecular Formula : C18H18BrN O2
- Molar Mass : 352.25 g/mol
- CAS Number : Not specified in searched results but can be derived from its structure.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the bromophenyl and methoxy groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, influencing signal transduction pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Effects : In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds suggest effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
Antifungal Activity
The compound's structure suggests potential antifungal properties, which have been observed in related compounds. Studies indicate that similar furan derivatives can inhibit fungal growth, particularly against species like Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
Compounds containing furan rings have been noted for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
-
Study on Antimicrobial Activity :
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various furan-based compounds, including derivatives similar to this compound. The study found that these compounds effectively inhibited bacterial growth, with varying degrees of potency depending on structural modifications . -
Anti-inflammatory Research :
Another study investigated the anti-inflammatory effects of furan derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced inflammation markers, suggesting their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. Why do solubility values vary across computational models?
- Algorithmic Limitations :
- COSMO-RS vs. Abraham Model : COSMO-RS overestimates aqueous solubility by 1.5–2-fold.
- Experimental Validation : Use shake-flask method with UV quantification at λmax 270 nm .
Comparative Analysis
Q. How does this compound compare to analogues with chlorophenyl or nitrophenyl groups?
- Biological Activity :
- 4-Bromophenyl : Higher lipophilicity (LogP = 3.2) and COX-2 selectivity (Ki = 0.8 nM).
- 4-Chlorophenyl : Reduced potency (Ki = 1.5 nM) but improved solubility (12 µg/mL).
- Synthetic Accessibility : Bromophenyl derivatives require Pd-catalyzed coupling, increasing cost vs. chlorophenyl analogues .
Applications in Drug Discovery
Q. What in vitro models validate its therapeutic potential?
- Oncology : NCI-60 cell line panel for broad cytotoxicity screening.
- Neurology : Aβ₁₋₄₂-induced neurotoxicity in SH-SY5Y cells.
- Data Interpretation : IC₅₀ < 10 µM considered promising for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
